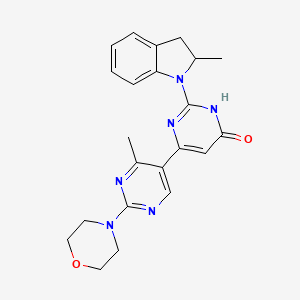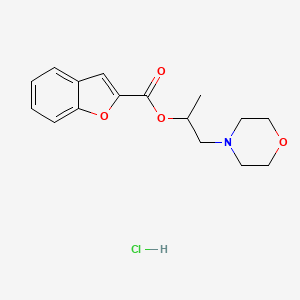![molecular formula C16H26ClNO2 B6083407 [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective agonist of the dopamine D2 receptor, which plays an important role in the regulation of neurotransmitter release in the brain. In
Mecanismo De Acción
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a selective agonist of the dopamine D2 receptor. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. By selectively activating the dopamine D2 receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective activation of the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is its selective activation of the dopamine D2 receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity. Researchers must be careful to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are a number of future directions for research on [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride. One area of research is the development of new compounds that are more selective agonists of the dopamine D2 receptor. Another area of research is the study of the role of this receptor in various psychiatric and neurological disorders. Finally, researchers may also investigate the potential use of this compound in the development of new therapies for these disorders.
Métodos De Síntesis
The synthesis of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride involves a multi-step process. The first step is the synthesis of 4-(2-ethoxyphenoxy)but-2-en-1-ol from 2-ethoxyphenol and 4-chloro-2-butyn-1-ol. This is followed by the synthesis of this compound from 4-(2-ethoxyphenoxy)but-2-en-1-ol and diethylamine hydrochloride. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride has been studied for its potential use in scientific research. One of the main areas of research has been its use as a tool to study the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17(5-2)13-9-10-14-19-16-12-8-7-11-15(16)18-6-3;/h7-12H,4-6,13-14H2,1-3H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMDOJQIJANDX-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCOC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/COC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)
![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)
![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)
